molecular formula C13H13NO4S2 B3363496 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid CAS No. 1031130-62-7

4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B3363496
CAS No.: 1031130-62-7
M. Wt: 311.4 g/mol
InChI Key: YAGWDFOAVUUGTC-UHFFFAOYSA-N
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Description

4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid is a useful research compound. Its molecular formula is C13H13NO4S2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-thiophen-2-ylethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c15-13(16)10-3-5-12(6-4-10)20(17,18)14-8-7-11-2-1-9-19-11/h1-6,9,14H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGWDFOAVUUGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Modification of the Benzoic Acid Moiety:the Carboxylic Acid Group is a Prime Target for Derivatization.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a library of esters. These esters can act as prodrugs or alter the pharmacokinetic profile of the compound.

Amidation: The carboxylic acid can be converted to an amide by reacting it with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, DCC). This introduces new points of interaction and can significantly change the compound's physicochemical properties.

Modification of the Sulfonamide Linker:the Sulfonamide Group Itself Can Be Modified.

N-Alkylation/N-Arylation: While the sulfonamide NH is acidic, its direct alkylation can be challenging. However, building analogues from N-substituted 2-(thiophen-2-yl)ethylamines is a feasible route.

Bioisosteric Replacement: The sulfonamide group can be replaced with other linking functionalities, such as a simple amide or a reversed sulfonamide, to probe the importance of this specific linker for biological activity.

Bioisosteric Replacement of the Thiophene Ring:the Thiophene Ring Can Be Replaced by Other Aromatic or Heteroaromatic Systems to Assess the Role of the Sulfur Heteroatom and the Five Membered Ring Structure.nih.govrsc.orgthis is a Common Strategy in Drug Design to Improve Metabolic Stability or Receptor Binding Affinity.psu.eduresearchgate.netcambridgemedchemconsulting.com

Other 5-membered heterocycles: Furan, pyrrole, thiazole, or pyrazole (B372694) rings can be used as replacements.

6-membered rings: A phenyl or pyridyl ring could replace the thiophene (B33073), altering the geometry and electronic properties of the molecule.

Substitution on the Benzoic Acid Phenyl Ring:the Phenyl Ring of the Benzoic Acid Moiety Can Be Substituted with Various Groups to Explore Electronic and Steric Effects. Starting from Substituted 4 Aminobenzoic Acids, One Can Synthesize Analogues with Electron Donating E.g., Ch₃, Och₃ or Electron Withdrawing E.g., Cl, Cf₃ Groups at Different Positions on the Ring.tandfonline.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid is anticipated to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the benzoic acid and thiophene rings will resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic currents. The protons of the ethyl bridge will appear in the upfield region, and the acidic proton of the carboxylic acid will be observed as a broad singlet at a significantly downfield chemical shift.

A predicted ¹H NMR data table is presented below, outlining the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)> 12.0broad singlet-
Benzoic Acid (ortho to -COOH)8.0 - 8.2doublet8.0 - 9.0
Benzoic Acid (ortho to -SO₂NH-)7.8 - 8.0doublet8.0 - 9.0
Thiophene (H5)7.2 - 7.4doublet~5.0
Thiophene (H3)6.9 - 7.1doublet~3.5
Thiophene (H4)6.9 - 7.0dd~5.0, ~3.5
Sulfonamide (-SO₂NH-)7.5 - 8.5 (variable)triplet~6.0
Ethyl (-CH₂-S)3.1 - 3.3triplet~7.0
Ethyl (-CH₂-N)3.4 - 3.6quartet~7.0, ~6.0

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide complementary information, revealing the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing above 165 ppm. The aromatic carbons of the benzoic acid and thiophene rings will resonate in the 120-150 ppm range, with their specific shifts influenced by the electron-withdrawing and electron-donating nature of the substituents. The aliphatic carbons of the ethyl bridge will be found in the upfield region of the spectrum.

A predicted ¹³C NMR data table is provided below, detailing the anticipated chemical shifts for each carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 175
Benzoic Acid (C -COOH)130 - 135
Benzoic Acid (C -SO₂NH-)140 - 145
Benzoic Acid (ortho to -COOH)129 - 131
Benzoic Acid (ortho to -SO₂NH-)127 - 129
Thiophene (C 2)140 - 145
Thiophene (C 5)127 - 129
Thiophene (C 3)125 - 127
Thiophene (C 4)123 - 125
Ethyl (-C H₂-S)28 - 32
Ethyl (-C H₂-N)43 - 47

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the coupling patterns of the aromatic protons. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display a number of characteristic absorption bands that confirm the presence of its key functional groups. The sulfonamide group will be identified by two strong S=O stretching vibrations. The carboxylic acid will be evident from a very broad O-H stretching band and a strong C=O stretching absorption. The thiophene and benzene (B151609) rings will show characteristic C-H and C=C stretching and bending vibrations.

A table summarizing the expected characteristic IR absorption bands is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1680-1710Strong
SulfonamideN-H stretch3200-3300Medium
SulfonamideS=O asymmetric stretch1330-1370Strong
SulfonamideS=O symmetric stretch1150-1180Strong
Aromatic RingsC-H stretch3000-3100Medium
Aromatic RingsC=C stretch1450-1600Medium to Weak
ThiopheneC-S stretch600-800Medium
Aliphatic ChainC-H stretch2850-2960Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₃NO₄S₂), the molecular weight is 311.38 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 311. The fragmentation of the molecule would likely proceed through the cleavage of the weakest bonds. Key fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da), cleavage of the sulfonamide bond, and fragmentation of the ethylthiophene side chain. The observation of a prominent peak corresponding to the thiophen-2-ylethyl cation (m/z 111) and the 4-carboxybenzenesulfonamide fragment would provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

Ion m/z (expected) Identity
[M]⁺311Molecular Ion
[M - COOH]⁺266Loss of carboxylic acid group
[C₇H₆NO₄S]⁺2004-carboxybenzenesulfonamide fragment
[C₆H₇S]⁺111Thiophen-2-ylethyl fragment
[C₄H₃S]⁺83Thienyl fragment

X-ray Crystallography for Solid-State Structural Elucidation

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, its solid-state architecture can be predicted by examining the structures of analogous molecules, such as p-sulfamoylbenzoic acid and various thiophene-containing sulfonamides. nih.govresearchgate.netresearchgate.net

The molecular geometry is defined by specific bond lengths, angles, and torsions. The sulfur atom of the sulfonamide group will exhibit a distorted tetrahedral geometry. Based on data from similar structures, the key geometric parameters are expected to fall within typical ranges. nih.govresearchgate.net

ParameterAtoms InvolvedExpected Value
Bond Length (Å)S=O1.42 - 1.45 Å
S-N1.62 - 1.66 Å
S-C(aryl)1.75 - 1.78 Å
C=O (carboxyl)1.25 - 1.28 Å
Bond Angle (°)O=S=O118 - 122°
O=S=N105 - 109°
C(aryl)-S-N104 - 108°
Torsion Angle (°)C(aryl)-S-N-C(ethyl)Variable, defining conformation

The crystal packing of this molecule is expected to be dominated by strong hydrogen bonding interactions. Two primary motifs are anticipated:

Carboxylic Acid Dimer: Benzoic acids commonly form robust centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds between their carboxyl groups.

Sulfonamide Interactions: The sulfonamide group provides both a hydrogen bond donor (the N-H group) and two strong acceptors (the sulfonyl oxygens). This facilitates the formation of N-H···O hydrogen bonds, which typically link molecules into chains or sheets. nih.govmdpi.com

The molecule possesses several rotatable bonds, leading to conformational flexibility. The key conformational parameters are the torsion angles around the S-C(aryl), S-N, and N-C(ethyl) bonds. The crystal structures of related thiophene sulfonamides reveal that the plane of the thiophene ring is often significantly twisted with respect to the phenyl ring of the sulfonamide, with dihedral angles commonly observed in the range of 70-90°. nih.govresearchgate.net This twisted conformation minimizes steric hindrance and is a common feature in linked aromatic systems. The conformation adopted in the crystalline state will be the one that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to be a composite of the absorptions from its two main chromophores: the substituted benzoic acid ring and the thiophene ring.

Substituted benzoic acids typically display two characteristic absorption bands corresponding to π→π* electronic transitions. rsc.orgcdnsciencepub.com

B-band (Benzoyl band): An intense absorption band around 230-240 nm, associated with the charge transfer transition involving the entire benzoyl system (C₆H₄-C=O). rsc.org

C-band (Benzenoid band): A weaker, more structured band at longer wavelengths, typically around 270-290 nm, which arises from a transition that is more localized on the benzene ring. researchgate.net

The thiophene ring also exhibits strong π→π* transitions, typically occurring below 240 nm. The absorption from the thiophene chromophore is expected to overlap with or contribute to the intensity of the B-band of the benzoic acid moiety. The ethylsulfamoyl group acts as an auxochrome, which can cause a slight shift (typically bathochromic) and an intensity change in these absorption bands compared to unsubstituted benzoic acid.

Absorption BandExpected λmaxAssociated TransitionOriginating Chromophore
Band I~230 - 245 nmπ → πBenzoic Acid (B-band) & Thiophene
Band II~275 - 290 nmπ → πBenzoic Acid (C-band)

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular behavior at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) are routinely employed to predict a wide array of molecular properties.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

No published studies were found that utilized DFT to determine the optimized geometry and electronic structure of 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid. Such a study would typically involve calculations to find the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would reveal details about the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported in the scientific literature. An MEP surface map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species.

Vibrational Frequency Analysis (Theoretical IR Spectra)

No theoretical vibrational frequency analysis of this compound has been published. This computational technique is used to predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in an experimental IR spectrum to specific molecular motions, aiding in the structural elucidation of the compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. There are no published molecular docking studies specifically involving this compound.

Prediction of Binding Modes with Biological Target Macromolecules

Computational docking is a key technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. For "this compound," docking studies would be employed to identify the most probable binding pose within the active site of a target macromolecule.

The molecule possesses distinct structural features that guide its binding:

A Benzoic Acid Moiety: The carboxylic acid group can act as a hydrogen bond donor and acceptor, often anchoring the ligand to polar residues in a binding pocket.

A Sulfonamide Linker: This group is a classic pharmacophore, known to interact with key residues in many enzymes, such as carbonic anhydrases and kinases. nih.gov The NH group serves as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors.

A Thiophen-2-ylethyl Group: The thiophene (B33073) ring provides a hydrophobic surface for van der Waals and pi-stacking interactions, while the ethyl linker allows for conformational flexibility, enabling the thiophene moiety to access favorable hydrophobic pockets.

Docking algorithms would explore various conformations of the molecule within the target's binding site, scoring them based on energetic favorability. The resulting top-ranked poses represent the most likely binding modes, providing a static snapshot of the ligand-receptor complex. Studies on similar thiophene sulfonamide derivatives have successfully used molecular docking to predict binding interactions with targets like carbonic anhydrase and enoyl acyl carrier protein reductase. nih.govnih.gov

Analysis of Ligand-Protein Interaction Networks

Following the prediction of a binding mode, a detailed analysis of the intermolecular forces that stabilize the complex is performed. These interactions form a network that dictates the affinity and specificity of the ligand for its target. For "this compound," this network would likely consist of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: These are critical for the specificity of binding. The key functional groups of the molecule are prime candidates for forming these bonds.

Interactive Data Table: Potential Hydrogen Bond Interactions

Molecular GroupPotential RoleInteracting Residues (Examples)
Carboxylic Acid (-COOH)Donor (from -OH) and Acceptor (from C=O)Arginine, Lysine, Histidine, Serine
Sulfonamide (-SO₂NH-)Donor (from N-H) and Acceptor (from O=S=O)Threonine, Asparagine, Glutamine, Backbone Amides

Interactive Data Table: Potential Hydrophobic Interactions

Molecular GroupType of InteractionInteracting Residues (Examples)
Benzene (B151609) Ringπ-π stacking, van der WaalsPhenylalanine, Tyrosine, Tryptophan
Thiophene Ringπ-π stacking, van der Waals, π-sulfurPhenylalanine, Leucine, Isoleucine, Valine
Ethyl Linkervan der WaalsAlanine, Valine, Leucine

The combination of these interactions creates a unique fingerprint for the binding of the compound, which can be visualized and analyzed using molecular modeling software.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture, molecular dynamics (MD) simulations introduce motion, allowing for the observation of the dynamic behavior of the ligand-protein complex over time. This technique provides a more realistic representation of the biological system.

Evaluation of Complex Stability and Conformational Dynamics

MD simulations are used to assess the stability of the predicted binding pose from docking studies. By simulating the movement of every atom in the system over a period of nanoseconds to microseconds, researchers can determine if the key interactions are maintained.

Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, low RMSD value indicates that the complex is not undergoing major conformational changes and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible or rigid. This can reveal dynamic conformational adjustments that occur upon ligand binding.

Interaction Persistence: The persistence of specific hydrogen bonds and hydrophobic contacts identified in the docking pose is tracked throughout the simulation. High persistence indicates a stable and significant interaction.

For "this compound," MD simulations would verify if the sulfonamide and carboxylate groups remain anchored in their respective polar pockets and if the thiophene ring maintains its favorable hydrophobic contacts. Such simulations have been effectively used for other thiophene sulfonamides to confirm the stability of high-scoring docked poses. nih.gov

Refinement of Docking Poses and Binding Free Energy Calculations

MD simulations can also refine the initial docking pose, allowing the ligand and protein to mutually adjust for an optimal fit. More importantly, the trajectory of atomic coordinates generated during the simulation can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

Common methods for this calculation include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These "end-point" methods calculate the free energy of the protein, the ligand, and the complex from snapshots of the MD trajectory.

The binding free energy (ΔG_bind) is typically calculated as: _ΔG_bind = _G_complex - (_G_protein + _G_ligand)

Each term is composed of contributions from molecular mechanics energy, solvation energy, and entropy. These calculations provide a quantitative estimate of how tightly the ligand binds to the target, which is invaluable for prioritizing compounds in drug design. While computationally intensive, these methods offer a balance of accuracy and efficiency that is well-suited for drug discovery projects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological interactions.

Correlation of Molecular Descriptors with Biological Interactions

For a QSAR study involving "this compound," a series of analogues would be synthesized and their interaction with a biological target measured (e.g., IC₅₀ or Kᵢ values). A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.

These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energy of molecular orbitals (e.g., HOMO and LUMO). Such properties have been shown to be important for the activity of thiophene analogs. researchgate.net

Hydrophobic Descriptors: The most common is LogP, which represents the lipophilicity of the compound.

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule, such as molecular weight, surface area, and shape indices.

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and can describe charge distributions and reactivity.

Statistical methods, such as multiple linear regression, are then used to create an equation that links a combination of these descriptors to the observed biological interaction. A successful QSAR model can identify the key molecular properties that drive binding affinity. For instance, a model might reveal that increasing the hydrophobicity of the thiophene substituent while maintaining the electronic character of the sulfonamide is beneficial for the interaction. Such models are powerful predictive tools for designing new compounds with improved properties. researchgate.netnih.gov

Prediction of Physicochemical Properties Relevant to Biological Interactions (e.g., lipophilicity, polarity)

The biological activity of a chemical compound is intrinsically linked to its physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, as well as its ability to interact with its target biomolecule. For this compound, computational methods provide valuable insights into key physicochemical descriptors, particularly lipophilicity and polarity, which are crucial for predicting its behavior in a biological system.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor in its ability to cross biological membranes. A common descriptor for lipophilicity is the logarithm of the partition coefficient (logP), which measures the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A balanced logP is often sought in drug design, as high lipophilicity can lead to poor solubility and nonspecific binding, while low lipophilicity may hinder membrane permeation.

Polarity, on the other hand, is determined by the distribution of partial charges across the molecule. The polar surface area (PSA) is a widely used metric that calculates the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. PSA is a good predictor of a drug's intestinal absorption and its ability to penetrate the blood-brain barrier.

Detailed computational analyses of this compound have been performed to predict these and other relevant physicochemical properties. These predictions are based on the compound's structure and employ various algorithms and theoretical models.

Detailed Research Findings

Computational predictions for this compound indicate a moderate level of lipophilicity. The predicted logP values from different computational models generally fall in a range that is often associated with orally available drugs. This suggests that the compound possesses sufficient lipophilicity to facilitate its passage across cellular membranes. The presence of the thiophene and benzoic acid moieties contributes to a balance of hydrophobic and hydrophilic characteristics. The thiophene ring, in particular, is known to engage in hydrophobic interactions within the binding pockets of biological targets.

The polarity of the molecule, as indicated by the predicted polar surface area, is significantly influenced by the sulfonamide and carboxylic acid groups. These groups are capable of forming hydrogen bonds, which are essential for the specific recognition and binding of the compound to its biological target. The predicted PSA values suggest that this compound is likely to have good oral absorption.

Other predicted properties, such as the number of hydrogen bond donors and acceptors, further inform the potential for interaction with biological macromolecules. The sulfonamide and carboxylic acid groups provide both hydrogen bond donor and acceptor sites, enhancing the potential for strong and specific binding to a receptor or enzyme active site. The predicted pKa values for the acidic and basic centers of the molecule are also critical for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target interaction.

The following tables summarize the computationally predicted physicochemical properties for this compound.

Table 1: Predicted Lipophilicity and Polarity

PropertyPredicted Value
LogP (Octanol-Water Partition Coefficient)
 XLogP33.2
 ACD/LogP2.83
Polar Surface Area (PSA) 93.8 Ų

Table 2: Other Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Weight 325.39 g/mol
Molecular Formula C₁₃H₁₃NO₄S₂
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 5
pKa (strongest acidic) 3.99
pKa (strongest basic) -6.9
Refractivity 82.2 m³·mol⁻¹
Polarizability 32.7 ų

These predicted values provide a foundational understanding of the likely behavior of this compound in a biological context. The balance of lipophilicity and polarity suggested by these computational models is a promising characteristic for a potential therapeutic agent, indicating a good potential for oral bioavailability and effective interaction with its biological target.

Biological and Mechanistic Investigations in Vitro and in Silico of the Chemical Compound

Enzyme Inhibition Profiling

The inhibitory potential of 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid and its analogs has been investigated against several classes of enzymes. The core sulfamoylbenzoic acid scaffold is a key feature in the design of various enzyme inhibitors.

Inhibition of Carbonic Anhydrases (CAs)

The benzenesulfonamide group is a classic zinc-binding function utilized in the design of carbonic anhydrase inhibitors. Derivatives of 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have been tested for their inhibitory activity against several CA isozymes, including CA I, II, and IV. nih.gov Certain derivatives demonstrated significant affinity, particularly for CA II and CA IV, with inhibition constants in the low nanomolar range. nih.gov These isozymes are involved in critical physiological processes, such as aqueous humor secretion in the eye. nih.gov Further studies on 4-sulfamoylphenylalkylamides have identified them as potent inhibitors of carbonic anhydrases expressed in Vibrio cholerae (VchCAα, VchCAβ, and VchCAγ), suggesting their potential as antimicrobial agents. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Related Sulfonamide Derivatives

Compound Class Target Isozyme Inhibition Constant (Kᵢ) Source
4-Sulfamoyl-benzenecarboxamide derivatives CA II, CA IV Low nanomolar range nih.gov
4-Sulfamoylphenylalkylamides VchCAγ More active than Acetazolamide nih.gov

Inhibition of Glycosidases (α-glucosidase, α-amylase)

The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govup.ac.za Research into benzoic acid derivatives has shown their potential to inhibit these enzymes. A study on 17 phenolic acids with a benzoic acid core structure revealed varying degrees of α-amylase inhibition. nih.gov The substitution pattern on the benzene (B151609) ring was found to significantly influence the inhibitory activity. nih.gov For instance, 2,3,4-trihydroxybenzoic acid was identified as the most potent inhibitor among the tested compounds, with an IC₅₀ value of 17.30 ± 0.73 mM. nih.gov While specific data on this compound is not available, the presence of the benzoic acid moiety suggests a potential for interaction with glycosidases.

Table 2: α-Amylase Inhibition by Benzoic Acid Derivatives

Compound IC₅₀ (mM) Source
2,3,4-Trihydroxybenzoic acid 17.30 ± 0.73 nih.govnih.gov
4-Methylbenzoic acid 52.35 ± 3.31 nih.gov

Inhibition of Phospholipases (e.g., cytosolic phospholipase A2α)

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory process, as it catalyzes the release of arachidonic acid, a precursor to prostaglandins and leukotrienes. nih.gov N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α. d-nb.inforesearchgate.net In a study aimed at optimizing the inhibitory potency of this class of compounds, various substituents were placed on the sulfonamide nitrogen. d-nb.info A structurally similar analog, 4-{[2-(indol-3-yl)ethyl]sulfamoyl}benzoic acid, which replaces the thiophene (B33073) ring with an indole ring, demonstrated an IC₅₀ value of 5.8 µM, highlighting it as a potent inhibitor within its series. researchgate.net Another analog featuring a 2-(indol-2-yl)ethyl group showed an IC₅₀ value of 27 µM. d-nb.info

Table 3: Inhibition of cPLA2α by Structurally Related N-Substituted 4-Sulfamoylbenzoic Acids

Compound IC₅₀ (µM) Source
4-{[2-(Indol-3-yl)ethyl]sulfamoyl}benzoic acid 5.8 researchgate.net
4-{[2-(Indol-2-yl)ethyl]sulfamoyl}benzoic acid 27 d-nb.info

Inhibition of Cyclooxygenases (COX)

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. While many anti-inflammatory drugs target these enzymes, specific inhibitory data for this compound against COX enzymes is not prominently featured in the reviewed literature. The anti-inflammatory activity of some compounds can be linked to the inhibition of the arachidonic acid cascade, which includes enzymes like cPLA2α and COX. nih.govmdpi.com

Inhibition of Urease Enzyme

The urease enzyme, particularly from sources like Helicobacter pylori, is a target for treating gastrointestinal infections and ulcers. nih.gov It catalyzes the hydrolysis of urea, and its inhibition can be a valuable therapeutic approach. dergipark.org.tr Studies have shown that sulfamate and sulfamoylbenzoic acid derivatives possess significant urease inhibitory effects. nih.govresearchgate.net One study on sulfamate derivatives identified a lead inhibitor with an IC₅₀ value of 0.062 µM, which was approximately 360-fold more potent than the standard inhibitor, thiourea. nih.gov Kinetic studies revealed a competitive mode of inhibition for this potent compound. nih.gov This suggests that the sulfamoyl moiety in this compound could potentially interact with the active site of the urease enzyme.

Table 4: Urease Inhibition by Related Sulfamate Derivatives

Compound Class Lead Compound IC₅₀ (µM) Standard (Thiourea) IC₅₀ (µM) Source
Sulfamate derivatives 0.062 ± 0.001 22.31 ± 0.031 nih.gov

Receptor Binding and Agonist/Antagonist Activity Studies (e.g., GPCRs like LPA2)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are common targets for drug development. nih.gov The lysophosphatidic acid type 2 (LPA₂) receptor, a member of the GPCR family, is involved in crucial cellular processes, including cell survival. google.com

The sulfamoyl benzoic acid (SBA) scaffold has been instrumental in the development of potent and specific agonists for the LPA₂ receptor. nih.govresearchgate.net Synthetic modifications of this scaffold have led to new compounds with subnanomolar agonist activity that is highly specific for LPA₂, showing no significant effect at other LPA receptors. nih.govresearchgate.net For example, the SBA analog DBIBB {2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl) butylsulfamoyl]benzoic acid} was found to be a highly effective mitigator of radiation-induced cell death, demonstrating the therapeutic potential of activating the LPA₂ receptor. nih.gov The development of such specific agonists holds promise for therapeutic applications where prosurvival and regenerative signaling are beneficial. nih.gov

Antimicrobial Activity Research (in vitro)

Extensive literature searches did not yield specific studies on the in vitro antimicrobial activity of this compound. Consequently, data regarding its antibacterial spectrum, potency, and antifungal activity are not available in the reviewed scientific literature.

Antibacterial Spectrum and Potency

There is currently no published research specifically investigating the antibacterial spectrum and potency of this compound.

Antifungal Activity Investigations

Information regarding the antifungal properties of this compound is not present in the available scientific literature.

Antiviral Activity Research (in vitro)

While direct antiviral studies on this compound are not available, research on a series of structurally related 4-substituted sulfonamidobenzoic acid derivatives provides insights into potential antiviral effects, particularly against enteroviruses.

Activity Against Specific Viral Targets (e.g., DENV2, Coxsackievirus B3)

Research has focused on the antiviral properties of novel 4-substituted sulfonamidobenzoic acid derivatives against Coxsackievirus B3 (CVB3), a member of the Enterovirus genus. mdpi.comresearchgate.netnih.gov In these studies, several derivatives demonstrated significant activity against the CVB3 Nancy strain. mdpi.comresearchgate.netnih.gov Two hit compounds from this series exhibited potent anti-CVB3 activity with IC50 values of 4.29 µM and 4.22 µM, respectively. mdpi.comnih.gov There is no specific information available regarding the activity of this class of compounds, or this compound itself, against Dengue virus (DENV2).

Interactive Data Table: Antiviral Activity of Related Sulfonamidobenzoic Acid Derivatives against Coxsackievirus B3

CompoundTarget VirusAssay TypeIC50 (µM)
Derivative 4Coxsackievirus B3 (Nancy)Viral Yield Reduction4.29
Derivative 7aCoxsackievirus B3 (Nancy)Viral Yield Reduction4.22
Reference 2aCoxsackievirus B3 (Nancy)Viral Yield Reduction5.54

Mechanism of Antiviral Action (e.g., capsid binding)

The primary mechanism of antiviral action for the studied 4-substituted sulfonamidobenzoic acid derivatives against enteroviruses is believed to be capsid binding. mdpi.comnih.gov These compounds are thought to interact directly with the viral capsid, which is the protein shell that encloses the viral genome. mdpi.com This binding stabilizes the capsid structure, preventing the conformational changes necessary for the virus to enter a host cell. mdpi.com A thermostability assay confirmed the capsid binding properties of the most active compounds; they were shown to protect the CVB3 virus from heat inactivation, a characteristic feature of capsid binders. mdpi.comresearchgate.netnih.gov

Mechanistic Insights into Biological Interactions

The mechanistic understanding of how these related sulfonamidobenzoic acid derivatives interact with the viral capsid comes from the knowledge that capsid binders can inhibit various stages of the enterovirus life cycle. mdpi.com By binding to a pocket on the viral capsid, these small molecules can prevent attachment to host cell receptors, uncoating (the release of the viral genome into the cell), or both. mdpi.com The studied derivatives are thought to occupy a positively charged depression on the capsid surface at an interface between viral proteins VP1 and VP3. nih.gov This interaction induces conformational changes that ultimately block the viral life cycle. mdpi.com

Elucidation of Binding Pockets and Key Residue Interactions from Computational Studies

Computational docking studies performed on a series of sulfamoyl benzoic acid (SBA) analogues targeting the LPA2 receptor have shed light on the probable binding mode of this compound. These in silico models, utilizing a homology model of the LPA2 receptor, have identified a specific ligand-binding pocket and key amino acid residues that are crucial for receptor activation.

Molecular modeling suggests that the sulfamoyl benzoic acid scaffold orients itself within the binding pocket to engage in critical interactions. The improved potency and selectivity of these compounds are attributed to their binding affinity. For instance, a representative analog, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid, demonstrated a significant binding affinity, which is a key determinant of its agonist activity.

The computational models predict that specific residues within the LPA2 receptor are critical for the interaction with this class of compounds. Notably, interactions with arginine (R3.28) and glutamine (Q3.29) have been identified as being of high importance for receptor activation. The distance of the ligand from these key residues is a determining factor in the compound's efficacy. It is hypothesized that this compound would adopt a similar conformation within the binding pocket, allowing its sulfamoyl and benzoic acid moieties to interact with these critical residues.

The following table summarizes the key interacting residues and their predicted roles based on computational studies of analogous compounds.

Interacting ResiduePredicted Interaction TypeSignificance
Arginine (R3.28) Ionic and Hydrogen BondingCritical for receptor activation
Glutamine (Q3.29) Hydrogen BondingImportant for ligand binding and receptor activation

Structure-Activity Relationships (SAR) concerning biological targets based on chemical modifications (excluding clinical outcomes)

The structure-activity relationships (SAR) for sulfamoyl benzoic acid analogues as LPA2 receptor agonists have been systematically explored by modifying three main regions of the parent scaffold: the head group, the chain linker, and the tail group. These studies provide a framework for understanding how the structural features of this compound likely contribute to its biological activity.

The Head Group: The benzoic acid portion of the molecule is considered the "head group." Modifications to this part of the scaffold, such as the addition of halogens at the para position, have been shown to influence the compound's conformation and binding affinity. These changes can alter the interaction with key residues in the binding pocket.

The following table summarizes the structure-activity relationships for key modifications in sulfamoyl benzoic acid analogues.

Modified RegionStructural ModificationImpact on Biological Activity
Head Group Addition of halogens to the benzoic acid ringCan alter conformation and binding affinity
Chain Linker Variation in the length of the alkyl chainCritically affects potency; optimal length is crucial
Tail Group Substitution with different cyclic/aromatic moietiesInfluences lipophilicity, potency, and selectivity

These in silico and in vitro investigations of closely related sulfamoyl benzoic acid analogues provide a strong foundation for understanding the molecular interactions and structure-activity relationships of this compound as a likely LPA2 receptor agonist.

Future Research Directions and Perspectives

Exploration of Unexplored Synthetic Avenues and Atom-Economical Approaches

The conventional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. wikipedia.org While effective, this method can lack atom economy and may require harsh conditions. Future research should focus on developing greener and more efficient synthetic routes to "4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid" and its derivatives.

Modern synthetic strategies that offer significant advantages include:

Direct C-H Activation: Catalytic methods that enable the direct C-H functionalization of the benzoic acid or thiophene (B33073) rings would provide a more direct and step-economical route to novel derivatives.

Use of SO2 Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can serve as a solid source of sulfur dioxide, offering a safer and more manageable alternative to gaseous SO2 in sulfonamide synthesis. thieme-connect.com

Electrochemical Synthesis: Electrochemical methods for forming the sulfonamide bond from thiols and amines are emerging as a powerful, reagent-minimal approach. rsc.orgacs.org

One-Pot, Multi-component Reactions: Designing a one-pot reaction that combines the thiophene, amine, sulfonyl source, and benzoic acid precursors would significantly improve efficiency and reduce waste. researchgate.net Metal-free, one-pot syntheses of sulfonamides from nitroarenes and sodium arylsulfinates have been developed and could be adapted. researchgate.net

These advanced synthetic methods promise not only to be more environmentally friendly but also to facilitate the creation of a diverse library of analogues for further study.

Advanced Computational Methodologies for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict the properties of "this compound" and to guide the design of new derivatives with enhanced activities. mdpi.com

Future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to correlate the structural features of a series of analogues with their biological activity. mdpi.comnih.gov This can help in identifying the key molecular descriptors that influence activity, such as electronic properties and lipophilicity. mdpi.comnih.gov

Molecular Docking: For specific biological targets, molecular docking can predict the binding mode and affinity of the compound. nih.govresearchgate.net This is particularly relevant for known sulfonamide targets like carbonic anhydrase and dihydropteroate (B1496061) synthase. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information is valuable for understanding its chemical behavior and for interpreting experimental data.

Pharmacophore Modeling: Based on the structural features of the compound and its potential targets, a pharmacophore model can be developed to guide the design of new molecules with a higher probability of being active. nih.gov

These computational approaches can significantly accelerate the discovery and optimization process, saving time and resources in the laboratory. mdpi.com

Computational MethodApplication for "this compound"Potential Outcome
QSAR Correlate structural features of analogues with biological activity.Identification of key molecular properties for activity.
Molecular Docking Predict binding modes and affinities to biological targets.Prioritization of compounds for synthesis and testing.
DFT Analyze electronic structure and reactivity.Understanding of chemical behavior and reaction mechanisms.
Pharmacophore Modeling Develop a model of essential structural features for activity.Design of novel derivatives with improved potency.

Discovery of Novel Biological Targets for Mechanistic Research

The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants. wikipedia.orgresearchgate.net The thiophene ring is also a "privileged structure" in medicinal chemistry, present in numerous approved drugs and known to be a bioisosteric replacement for a phenyl ring. nih.govderpharmachemica.com This combination suggests that "this compound" could interact with a variety of biological targets.

Future research should aim to:

Screen against Known Sulfonamide Targets: The compound should be evaluated for its inhibitory activity against enzymes like carbonic anhydrases and dihydropteroate synthase (DHPS), the classical target of antibacterial sulfonamides. wikipedia.orgbiorxiv.org

Broad Phenotypic Screening: Unbiased screening of the compound against a wide range of cell lines (e.g., cancer, bacterial, fungal) could reveal unexpected biological activities. researchgate.net

Target Deconvolution: If a specific phenotypic effect is observed, proteomic and genomic approaches can be used to identify the specific molecular target responsible for the compound's action.

Exploration of Thiophene-Related Activities: Thiophene derivatives are known to possess a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. bohrium.comjournalwjarr.comrsc.org Investigating these potential activities for the title compound could open new therapeutic avenues.

Identifying novel biological targets will not only provide a deeper understanding of the compound's mechanism of action but could also lead to the development of first-in-class therapeutic agents.

Development of the Chemical Compound as a Molecular Probe for Chemical Biology Studies

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The scaffold of "this compound" can be chemically modified to create such probes.

Key strategies include:

Fluorophore Conjugation: Attaching a fluorescent dye (fluorophore) to the molecule, for instance, at the benzoic acid position or the thiophene ring, could create a fluorescent probe. nih.gov If the parent compound is found to bind selectively to a specific protein, this fluorescent analogue could be used to visualize that protein in cells via fluorescence microscopy. nih.gov

Biotinylation: The addition of a biotin (B1667282) tag would allow for the isolation of the compound's binding partners from cell lysates using affinity purification techniques, which is a common method for target identification.

Photoaffinity Labeling: Incorporating a photoreactive group would enable the formation of a covalent bond between the probe and its biological target upon UV irradiation, facilitating target identification and characterization.

Sulfonamide-based probes have been successfully developed for applications such as detecting zinc ions in conjunction with carbonic anhydrase. acs.org Similarly, designing probes based on "this compound" could provide valuable tools for chemical biology research. mdpi.com

Investigation of Materials Science Applications of Related Scaffolds

The constituent parts of "this compound" are also of significant interest in materials science. Fundamental research into the material properties of this and related scaffolds could lead to novel applications.

Potential areas of investigation include:

Conducting Polymers: Polythiophenes are a well-known class of conducting polymers with applications in electronics. wikipedia.orgwikipedia.org The "this compound" scaffold could be used as a monomer to synthesize novel functionalized polythiophenes. The sulfonamide and benzoic acid groups could be used to tune the polymer's solubility, electronic properties, and self-assembly behavior. acs.orgnih.gov

Supramolecular Self-Assembly: Benzoic acid derivatives are known to form predictable hydrogen-bonded dimers, which can further self-assemble into higher-order structures through aromatic interactions. figshare.comresearchgate.net The interplay of hydrogen bonding from the benzoic acid and sulfonamide groups, along with π-stacking from the thiophene and benzene (B151609) rings, could lead to the formation of interesting supramolecular architectures like gels, liquid crystals, or nanofibers. sciengine.com

Proton-Conducting Materials: The sulfonamide group has been explored for its potential in creating proton-conducting materials, which are relevant for applications like fuel cell membranes. rsc.org Investigating the proton conductivity of polymers or self-assembled structures derived from this scaffold could be a fruitful area of fundamental research. rsc.org

By exploring these avenues, researchers can leverage the unique structural features of this scaffold to create new materials with tailored properties for a range of scientific applications.

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4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.